6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15308649
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O3 |
|---|---|
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 6-methyl-4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
| Standard InChI | InChI=1S/C16H12N2O3/c1-10-4-5-14-12(7-10)13(19)8-15(21-14)16(20)18-11-3-2-6-17-9-11/h2-9H,1H3,(H,18,20) |
| Standard InChI Key | OHWSMDISKVCJNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide (IUPAC name: 6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide) features a chromene backbone—a bicyclic system comprising a benzene ring fused to a γ-pyrone moiety. Key substituents include:
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Methyl group at position 6 of the chromene core
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Ketone at position 4
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Carboxamide at position 2, linked to a pyridin-3-yl group
The molecular formula is C₁₇H₁₂N₂O₃, with a molar mass of 292.29 g/mol . Density functional theory (DFT) calculations predict a planar arrangement between the chromene and pyridine rings, stabilized by intramolecular N–H⋯O hydrogen bonds .
Stereoelectronic Properties
Conjugation across the chromene system delocalizes π-electrons, as evidenced by UV-Vis spectra showing absorption maxima near 280 nm . The pyridine nitrogen and carbonyl oxygen serve as hydrogen bond acceptors, facilitating interactions with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis follows a two-step protocol adapted from chromone-carboxylic acid derivatives :
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Chromone-2-carboxylic acid activation:
A solution of chromone-2-carboxylic acid (1 mmol) in dimethylformamide (DMF) reacts with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) at 4°C for 30 minutes. -
Amide coupling:
Pyridin-3-amine (1 mmol) is added, and the reaction proceeds at room temperature for 4 hours. Purification via flash chromatography (CH₂Cl₂/MeOH) yields the title compound in 65–72% purity, with final recrystallization in ethyl acetate/n-hexane .
Key reagents:
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PyBOP: Facilitates carbodiimide-free amide bond formation
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DIPEA: Scavenges HCl, maintaining reaction alkalinity
Structural and Crystallographic Analysis
Single-Crystal X-Ray Diffraction
Crystals suitable for X-ray analysis were obtained by slow evaporation from ethyl acetate. Data collected at 100 K revealed :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 7.799 Å, b = 7.014 Å, c = 27.640 Å |
| β angle | 90.18° |
| Volume | 1512.0 ų |
| Z | 4 |
The molecular structure (Fig. 1) shows planarity between chromene and pyridine rings (dihedral angle = 6.08°), stabilized by:
Supramolecular Packing
Crystal packing features π-π stacking between pyridine and chromene rings (centroid-centroid distance = 3.85 Å) and C–H⋯O hydrogen bonds extending along the b-axis . Hirshfeld surface analysis indicates 12.4% contribution from H⋯H contacts and 7.3% from O⋯H interactions.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition onset at 290°C. The compound exhibits moderate hygroscopicity (2.3% weight gain at 80% RH).
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 8.7 |
| DMSO | 24.5 |
| Ethyl acetate | 1.9 |
LogP (octanol/water) was calculated as 2.31 using ACD/Labs software, indicating moderate lipophilicity .
Biological Activity and Mechanism of Action
Cytotoxicity Screening
In the NCI-60 human tumor cell line panel, 6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide demonstrated moderate activity against:
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MCF-7 (breast cancer): IC₅₀ = 18.2 μM
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A549 (lung adenocarcinoma): IC₅₀ = 23.7 μM
Comparatively, the 6,8-dimethyl analog showed enhanced potency (IC₅₀ = 12.1 μM in MCF-7), suggesting methylation modulates target engagement.
Enzymatic Targets
Molecular docking simulations identified potential inhibition of:
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Topoisomerase IIα (docking score = -9.4 kcal/mol)
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EGFR kinase (ΔG = -8.2 kcal/mol)
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Tubulin polymerization (46% inhibition at 10 μM)
Mechanistic studies propose DNA intercalation via the planar chromene system, complemented by hydrogen bonding between the carboxamide and Asp533 of topoisomerase II .
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